molecular formula C11H16N2S B2589767 2-Methyl-4-((3-methylenepiperidin-1-yl)methyl)thiazole CAS No. 2034298-66-1

2-Methyl-4-((3-methylenepiperidin-1-yl)methyl)thiazole

Cat. No.: B2589767
CAS No.: 2034298-66-1
M. Wt: 208.32
InChI Key: NGXPSKOTXHLGAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-4-((3-methylenepiperidin-1-yl)methyl)thiazole is a synthetic organic compound featuring a thiazole core linked to a 3-methylenepiperidine moiety via a methylene bridge. This specific molecular architecture, integrating nitrogen-containing heterocycles, is of significant interest in medicinal chemistry and drug discovery for its potential as a key intermediate or scaffold. The thiazole ring is a privileged structure in pharmacology, often associated with diverse biological activities. The incorporation of the piperidine group, a common feature in bioactive molecules, may enhance the compound's ability to interact with central nervous system targets or serve as a building block for protease inhibitors. Researchers can utilize this chemical to develop novel therapeutic agents for conditions such as cancer, neurodegenerative diseases, and infectious diseases. The compound is provided with a certificate of analysis to ensure identity, purity, and quality. Strictly for research purposes and not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-methyl-4-[(3-methylidenepiperidin-1-yl)methyl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2S/c1-9-4-3-5-13(6-9)7-11-8-14-10(2)12-11/h8H,1,3-7H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGXPSKOTXHLGAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)CN2CCCC(=C)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-((3-methylenepiperidin-1-yl)methyl)thiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole or piperidine rings .

Scientific Research Applications

2-Methyl-4-((3-methylenepiperidin-1-yl)methyl)thiazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-4-((3-methylenepiperidin-1-yl)methyl)thiazole involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The piperidine moiety may enhance the compound’s binding affinity and specificity . These interactions can lead to the activation or inhibition of biochemical pathways, resulting in various pharmacological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound’s closest structural analogs are 4-substituted-2-methylthiazoles. A notable example is 2-Methyl-4-(1-methylethyl)thiazole (CAS 32272-52-9, C₇H₁₁NS, MW 141.234), which replaces the piperidine-derived substituent with a simpler isopropyl group. Key comparisons include:

Property 2-Methyl-4-((3-methylenepiperidin-1-yl)methyl)thiazole 2-Methyl-4-(1-methylethyl)thiazole
Molecular Formula C₁₁H₁₇N₂S C₇H₁₁NS
Molecular Weight ~223.34 g/mol (calculated) 141.234 g/mol
Substituent Complexity Bicyclic amine (piperidine + methylene) Linear alkyl (isopropyl)
Polarity Higher (due to tertiary amine) Lower (non-polar alkyl group)
Predicted logP ~1.5–2.5 (moderate lipophilicity) ~2.8 (higher lipophilicity)

However, the increased molecular weight and steric bulk may reduce membrane permeability.

Spectroscopic and Crystallographic Data

  • NMR : The target compound’s piperidine protons would resonate at δ 2.5–3.5 ppm (CH₂ groups) and δ 4.0–5.0 ppm (methylene adjacent to thiazole), distinct from the isopropyl group’s δ 1.2–1.4 ppm (CH₃) and δ 2.5–2.7 ppm (CH).
  • Mass Spectrometry : The molecular ion peak at m/z 223 (target) vs. 141 (analog) would confirm structural differences.

Biological Activity

2-Methyl-4-((3-methylenepiperidin-1-yl)methyl)thiazole is a thiazole derivative that has garnered attention for its potential biological activities. Thiazoles are a significant class of heterocyclic compounds known for their diverse pharmacological properties, including antimicrobial, anticancer, and anticonvulsant activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound this compound has the following chemical structure:

C12H16N2S\text{C}_{12}\text{H}_{16}\text{N}_2\text{S}

This structure features a thiazole ring, which is pivotal for its biological activity. The presence of the piperidine moiety enhances its interaction with biological targets.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).

Table 1: Antimicrobial Efficacy of Thiazole Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound AMRSA3.125 µg/mL
Compound BE. coli6.25 µg/mL
This compoundTBDTBD

Anticancer Activity

Thiazoles have been investigated for their anticancer properties, particularly in inhibiting tumor cell proliferation. Studies on related thiazole compounds demonstrate their ability to inhibit tubulin polymerization, which is crucial for cancer cell division.

Case Study: Anticancer Activity
A study evaluated the antiproliferative effects of thiazole derivatives on melanoma and prostate cancer cells. The results showed that modifications in the thiazole structure significantly enhanced activity from micromolar to low nanomolar concentrations.

Table 2: Antiproliferative Activity Against Cancer Cell Lines

CompoundCancer Cell LineIC50 (µM)
Compound CMelanoma0.5
Compound DProstate Cancer0.8
This compoundTBDTBD

Acetylcholinesterase Inhibition

Thiazoles are also being explored as acetylcholinesterase inhibitors, which are essential for treating Alzheimer's disease. Compounds incorporating thiazole rings have demonstrated promising inhibitory effects on acetylcholinesterase activity.

Structure-Activity Relationship (SAR)

The SAR analysis of thiazole derivatives indicates that certain substitutions on the thiazole ring can enhance biological activity. For example:

  • Electron-withdrawing groups increase potency against bacterial strains.
  • Aliphatic side chains improve interaction with target proteins.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Methyl-4-((3-methylenepiperidin-1-yl)methyl)thiazole, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including condensation of thiazole precursors with piperidine derivatives. For example, analogous thiazole-piperidine hybrids are synthesized via nucleophilic substitution or coupling reactions using catalysts like Cu(I) in polar solvents (e.g., DMF) under reflux . Optimization involves adjusting temperature (60–100°C), solvent polarity, and stoichiometric ratios of reactants to maximize yield and purity. Post-synthetic purification via column chromatography or recrystallization is critical .

Q. How can the purity and structural integrity of this compound be confirmed post-synthesis?

  • Methodological Answer : Analytical techniques include:

  • Elemental Analysis : To verify C, H, N, S content against theoretical values .
  • Spectroscopy :
  • IR : Confirms functional groups (e.g., C-S stretch at ~650 cm⁻¹ for thiazole) .
  • NMR (¹H/¹³C) : Assigns proton environments (e.g., methylene protons adjacent to piperidine at δ ~3.5 ppm) and carbon backbone .
  • HPLC : Assesses purity (>95% required for biological assays) .

Advanced Research Questions

Q. How does the methyl group's internal rotation barrier influence the compound's conformational dynamics?

  • Methodological Answer : Microwave spectroscopy and quantum chemistry calculations reveal that the methyl group’s internal rotation barrier (~107 cm⁻¹ in similar thiazoles) impacts conformational stability. The barrier is influenced by π-electron conjugation from the thiazole ring and steric interactions with the 3-methylenepiperidinyl group. Low barriers allow dynamic interconversion between conformers, which can be analyzed using torsional potential energy surfaces and hyperfine splitting patterns in rotational spectra .

Q. What crystallographic software and methodologies are recommended for determining its crystal structure?

  • Methodological Answer :

  • Software : Use SHELX (SHELXL for refinement, SHELXS for structure solution) due to its robustness in handling small-molecule data, including twinning and high-resolution datasets . WinGX provides a GUI for data processing and visualization, while ORTEP generates anisotropic displacement ellipsoid diagrams .
  • Methodology :

Collect single-crystal X-ray diffraction data (Mo-Kα radiation, λ = 0.71073 Å).

Solve structures via direct methods (SHELXS) and refine using full-matrix least-squares (SHELXL).

Validate geometry using PLATON for Hirshfeld surfaces and intermolecular interactions .

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for biological applications?

  • Methodological Answer :

  • Core Modifications : Replace the 3-methylenepiperidinyl group with other amines (e.g., morpholine) to assess solubility and target binding .
  • Substituent Effects : Introduce electron-withdrawing groups (e.g., -NO₂) on the thiazole ring to enhance electrophilic reactivity, as seen in analogous triazole-thiazole hybrids .
  • Biological Assays : Pair synthetic analogs with enzymatic assays (e.g., kinase inhibition) and molecular docking (e.g., AutoDock Vina) to correlate structural features (e.g., steric bulk, H-bond donors) with activity .

Q. What spectroscopic techniques are most effective for resolving contradictions in reported data on this compound’s stability?

  • Methodological Answer : Contradictions in stability (e.g., pH-dependent degradation) can be addressed via:

  • Dynamic NMR (DNMR) : Monitors conformational changes or tautomerism in real-time .
  • Mass Spectrometry (HRMS) : Identifies degradation products (e.g., oxidation of the methylenepiperidine group) .
  • X-ray Photoelectron Spectroscopy (XPS) : Probes surface oxidation states in solid-state samples .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.